molecular formula C12H14N2O6S B12701786 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone CAS No. 111711-70-7

5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone

Cat. No.: B12701786
CAS No.: 111711-70-7
M. Wt: 314.32 g/mol
InChI Key: KCGYHIXDIMDPEP-UHFFFAOYSA-N
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Description

5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31436 g/mol . This compound is characterized by the presence of an ethoxy group, a nitrophenyl sulfonyl group, and a pyrrolidinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves several steps. One common method includes the reaction of ethynyldiphosphonic acid tetramethyl ester with diethyl 2-aroylaminomalonates . The reaction proceeds stereoselectively, forming the corresponding Z-2-aroylamino-2-[1,2-bis(dialkoxyphosphoryl)vinyl]malonates. This method highlights the importance of reaction conditions and the choice of reagents in achieving the desired product.

Chemical Reactions Analysis

5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by mimicking the transition state of the enzyme-substrate complex. This inhibition can lead to the disruption of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of research applications.

Properties

CAS No.

111711-70-7

Molecular Formula

C12H14N2O6S

Molecular Weight

314.32 g/mol

IUPAC Name

5-ethoxy-1-(2-nitrophenyl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C12H14N2O6S/c1-2-20-12-8-7-11(15)13(12)21(18,19)10-6-4-3-5-9(10)14(16)17/h3-6,12H,2,7-8H2,1H3

InChI Key

KCGYHIXDIMDPEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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